molecular formula C7H6BrClN2O B141174 5-Bromo-2-chlorobenzohydrazide CAS No. 131634-71-4

5-Bromo-2-chlorobenzohydrazide

Cat. No.: B141174
CAS No.: 131634-71-4
M. Wt: 249.49 g/mol
InChI Key: WWFCYCURWFOZSY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorobenzohydrazide typically involves the bromination of 2-chlorobenzoic acid. One method includes mixing 2-chlorobenzoic acid with bromine in the presence of a catalyst and an organic solvent . The reaction conditions are generally mild, and the process yields high purity and high yield of 5-bromo-2-chlorobenzoic acid, which can then be converted to this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The process involves the same bromination reaction, but with optimized conditions to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chlorobenzohydrazide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzohydrazides .

Comparison with Similar Compounds

  • 3-Bromo-5-chloro-2-hydroxybenzylidene-4-chlorobenzohydrazide
  • 3,5-Dichloro-2-hydroxybenzylidene-4-chlorobenzohydrazide

Comparison: 5-Bromo-2-chlorobenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific research and industrial applications .

Properties

IUPAC Name

5-bromo-2-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFCYCURWFOZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394295
Record name 5-bromo-2-chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131634-71-4
Record name 5-bromo-2-chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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